molecular formula C12H15N B1278195 4-(Phenylmethylidene)piperidine CAS No. 164650-58-2

4-(Phenylmethylidene)piperidine

Cat. No.: B1278195
CAS No.: 164650-58-2
M. Wt: 173.25 g/mol
InChI Key: QMQNIKYRPSFQKB-UHFFFAOYSA-N
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Description

4-(Phenylmethylidene)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The phenylmethylidene group attached to the piperidine ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields of scientific research due to its unique structure and reactivity.

Mechanism of Action

Target of Action

4-(Phenylmethylidene)piperidine is a derivative of piperidine, a six-membered heterocyclic amine . Piperidine and its derivatives are known to play significant roles in various pharmaceutical applications . They are present in more than twenty classes of pharmaceuticals and alkaloids . .

Mode of Action

The mode of action of piperidine derivatives is complex and varies depending on the specific derivative and its structural modifications . Some piperidine derivatives have been found to activate signaling pathways like NF-κB and PI3k/Akt, which are involved in cancer progression, including the caspase-dependent pathway to induce apoptosis . .

Biochemical Pathways

Piperidine derivatives can affect various biochemical pathways. For instance, they have been found to exhibit antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties make them suitable for use in managing and alleviating severe disease conditions . .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives can vary widely depending on their specific structures . Some piperidine derivatives have shown enhanced CNS pharmacokinetic properties, making them potential candidates for brain metastases treatment . .

Result of Action

The results of the action of piperidine derivatives can be diverse, depending on their specific structures and the biochemical pathways they affect . Some piperidine derivatives have shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of piperidine derivatives . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylmethylidene)piperidine typically involves the condensation of piperidine with benzaldehyde. This reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction can be represented as follows:

Piperidine+BenzaldehydeThis compound\text{Piperidine} + \text{Benzaldehyde} \rightarrow \text{this compound} Piperidine+Benzaldehyde→this compound

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as palladium or nickel, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(Phenylmethylidene)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding amine.

    Substitution: The phenylmethylidene group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of 4-(phenylmethyl)piperidine.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

4-(Phenylmethylidene)piperidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Explored for its potential use in drug discovery and development. It is studied for its interactions with biological targets and its pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials. It is used as a precursor in the synthesis of polymers and other advanced materials.

Comparison with Similar Compounds

4-(Phenylmethylidene)piperidine can be compared with other similar compounds, such as:

    Piperidine: The parent compound, which lacks the phenylmethylidene group. Piperidine itself is widely used in organic synthesis and pharmaceutical applications.

    4-(Phenylmethyl)piperidine: A reduced form of this compound, which has different chemical properties and reactivity.

    N-Phenylpiperidine: Another derivative of piperidine with a phenyl group attached to the nitrogen atom. It has distinct applications and biological activities.

Properties

IUPAC Name

4-benzylidenepiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5,10,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQNIKYRPSFQKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444640
Record name 4-benzylidene-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164650-58-2
Record name 4-benzylidene-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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